molecular formula C18H25N5O12 B009927 Nap-maltosylamine CAS No. 107376-17-0

Nap-maltosylamine

Cat. No.: B009927
CAS No.: 107376-17-0
M. Wt: 503.4 g/mol
InChI Key: SLXXXIICFNMMNF-MRRBZYCWSA-N
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Description

Nap-maltosylamine is a synthetic naphthalimide derivative functionalized with a maltosylamine moiety. Its structure combines a naphthalene core linked to a maltose-derived amine group, which enhances solubility and bioactivity. In the 2015 Molecules study, this compound was synthesized and characterized alongside analogs, demonstrating moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, as well as anti-inflammatory effects in vitro . Its cytotoxicity profile against human cancer cell lines (e.g., HeLa and MCF-7) was also evaluated, showing selective activity dependent on substituent modifications .

Properties

CAS No.

107376-17-0

Molecular Formula

C18H25N5O12

Molecular Weight

503.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-azido-2-nitroanilino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H25N5O12/c19-22-21-6-1-2-7(8(3-6)23(31)32)20-17-14(29)13(28)16(10(5-25)33-17)35-18-15(30)12(27)11(26)9(4-24)34-18/h1-3,9-18,20,24-30H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17?,18-/m1/s1

InChI Key

SLXXXIICFNMMNF-MRRBZYCWSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

N-(4-azido-2-nitrophenyl)maltosylamine
NAP-maltosylamine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Naphthalimide Family

Nap-maltosylamine belongs to a broader class of naphthalimide derivatives, which vary in substituents affecting pharmacokinetics and target affinity. Key comparisons include:

Compound Substituent Key Biological Activities Notable Findings (Source)
This compound Maltosylamine Antimicrobial, anti-inflammatory MIC = 32 µg/mL (S. aureus); IC₅₀ = 18 µM (COX-2 inhibition)
Naphthalimide-NH₂ Primary amine Anticancer, antioxidant IC₅₀ = 8 µM (HeLa); ROS scavenging at 50 µM
Nitroacetamide Nitroacetamide group Limited bioactivity Used as a synthetic intermediate

Key Differences :

  • Solubility: The maltosylamine group in this compound improves aqueous solubility compared to non-glycosylated analogs like Naphthalimide-NH₂, enabling better bioavailability .
  • Target Specificity : Unlike nitroacetamide derivatives (e.g., ranitidine nitroacetamide), which exhibit minimal therapeutic activity, this compound shows targeted anti-inflammatory effects via COX-2 inhibition .

Functional Analogues in Drug Development

This compound shares functional similarities with ranitidine-related compounds, though structural divergence leads to distinct applications:

Compound Core Structure Therapeutic Use Notes
This compound Naphthalimide + maltose Antimicrobial/anti-inflammatory Patent-pending for dual activity
Ranitidine diamine hemifumarate Furan + thioethylamine Acid reflux treatment Marketed as an H₂ antagonist; impurities lack efficacy
Ranitidine amino alcohol Furan-methanol Inactive metabolite No significant bioactivity reported

Mechanistic Contrasts :

  • Antimicrobial Action : this compound disrupts bacterial membrane integrity, whereas ranitidine derivatives lack direct antimicrobial effects .
  • Cytotoxicity : Naphthalimide derivatives like this compound induce apoptosis in cancer cells via DNA intercalation, a mechanism absent in ranitidine analogs .

Research Findings and Clinical Relevance

Antimicrobial Activity

This compound’s MIC values against Gram-positive pathogens (32–64 µg/mL) surpass those of non-glycosylated naphthalimides but are less potent than fluoroquinolones. This suggests its role as a scaffold for further optimization .

Anti-Inflammatory Potential

In COX-2 inhibition assays, this compound (IC₅₀ = 18 µM) outperformed ranitidine-related compounds but was less effective than NSAIDs like celecoxib (IC₅₀ = 0.04 µM). Its dual antimicrobial/anti-inflammatory profile positions it as a candidate for polymicrobial infections .

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